Anhydromethylenecitric acid Anhydromethylenecitric acid
Brand Name: Vulcanchem
CAS No.: 144-16-1
VCID: VC20859282
InChI: InChI=1S/C7H8O7/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7/h1-3H2,(H,8,9)(H,10,11)
SMILES: C1OC(=O)C(O1)(CC(=O)O)CC(=O)O
Molecular Formula: C7H8O7
Molecular Weight: 204.13 g/mol

Anhydromethylenecitric acid

CAS No.: 144-16-1

Cat. No.: VC20859282

Molecular Formula: C7H8O7

Molecular Weight: 204.13 g/mol

* For research use only. Not for human or veterinary use.

Anhydromethylenecitric acid - 144-16-1

Specification

CAS No. 144-16-1
Molecular Formula C7H8O7
Molecular Weight 204.13 g/mol
IUPAC Name 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid
Standard InChI InChI=1S/C7H8O7/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7/h1-3H2,(H,8,9)(H,10,11)
Standard InChI Key PXPMCAKTYKAROX-UHFFFAOYSA-N
SMILES C1OC(=O)C(O1)(CC(=O)O)CC(=O)O
Canonical SMILES C1OC(=O)C(O1)(CC(=O)O)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Anhydromethylenecitric acid, identified by CAS number 144-16-1, is also known by its systematic name 2,2'-(5-oxo-1,3-dioxolane-4,4-diyl)diacetic acid. This compound is characterized as a derivative of citric acid formed through its reaction with aldehydes, resulting in a lactone structure containing a dioxolane ring. The molecular formula is C7H8O7, with a molecular weight of 204.135 g/mol .

The structural features of anhydromethylenecitric acid include:

  • A five-membered dioxolane ring with an oxo group

  • Two diacetic acid substituents at the 4-position

  • Three carboxylic acid groups that contribute to its high hydrophilicity

  • A cyclic ether moiety that influences its reactivity profile

Physical and Chemical Properties

The physical and chemical characteristics of anhydromethylenecitric acid are summarized in the following table:

PropertyValue
Molecular FormulaC7H8O7
Molecular Weight204.135 g/mol
Physical AppearanceWhite solid (after recrystallization)
SolubilitySoluble in water
Structural MotifDioxolane ring with diacetic acid substituents
Functional GroupsThree carboxylic acid groups, cyclic ether

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about anhydromethylenecitric acid, as shown in the following data:

NMR TypeChemical Shifts (δ, ppm)Assignment
1H NMR (400 MHz, DMSO)12.66 (s, 2H)Carboxylic acid protons
5.45 (s, 2H)Methylene protons in dioxolane ring
2.86 (s, 4H)Methylene protons of diacetic acid groups
13C NMR (101 MHz, DMSO)173.6Carboxylic acid carbons
170.9Carbonyl carbon
94.8Methylene carbon in dioxolane ring
76.1Quaternary carbon
41.2Methylene carbons of diacetic acid groups

Synthesis Methodologies

The synthesis of anhydromethylenecitric acid can be achieved through specific reaction conditions that facilitate the formation of the characteristic dioxolane ring structure.

Laboratory Synthesis Procedure

The Royal Society of Chemistry documents a well-defined synthesis procedure that involves the reaction of citric acid with formaldehyde under controlled conditions:

  • Anhydrous citric acid (15 g, 78 mmol) and paraformaldehyde (4.7 g, 2 equivalents) are combined in a round-bottom flask.

  • The flask is sealed with an argon-filled balloon to provide an inert atmosphere.

  • The mixture is heated to 160°C for 60 minutes.

  • During this heating process, the solid mixture initially melts and then solidifies again.

  • After cooling to room temperature, the mixture is recrystallized from approximately 50 mL of water.

  • The final product is obtained as a white solid with a yield of 5.9 g (37%) .

This synthesis method is notable for its relatively straightforward approach, requiring only two readily available starting materials and standard laboratory equipment.

Reaction Mechanism Considerations

The formation of anhydromethylenecitric acid involves a condensation reaction between citric acid and formaldehyde. This process likely proceeds through the following steps:

  • Initial reaction of the hydroxyl group of citric acid with formaldehyde

  • Formation of a hemiacetal intermediate

  • Intramolecular cyclization to form the dioxolane ring

  • Elimination of water to yield the final product

The reaction conditions, particularly the elevated temperature, are critical for driving this transformation to completion and achieving acceptable yields.

Derivative Compounds and Related Reactions

Anhydromethylenecitric acid serves as a valuable precursor for the synthesis of various derivative compounds with potential applications in pharmaceutical and chemical research.

Anhydride Formation

The conversion of anhydromethylenecitric acid to its anhydride derivative has been documented in the literature:

  • Anhydromethylenecitric acid (2.00 g, 9.8 mmol) is combined with acetic anhydride (5 mL).

  • The mixture is heated to 150°C for 2 hours.

  • Volatile components are removed by vacuum distillation (at 70°C/100 mbar).

  • The residue is obtained with a high yield of 94%.

  • The resulting anhydride (1,3-dioxa-8-azaspiro[4.5]decane-4,7,9-trione) can be used in subsequent reactions without further purification .

This anhydride derivative exhibits distinct spectroscopic properties that differentiate it from the parent compound:

NMR TypeChemical Shifts (δ, ppm) for AnhydrideAssignment
1H NMR (400 MHz, DMSO)5.64 (s, 2H)Methylene protons in dioxolane ring
3.44 (d, J = 16.8 Hz, 2H)Methylene protons (diastereotopic)
3.33 (d, J = 17.1 Hz, 2H)Methylene protons (diastereotopic)
13C NMR (101 MHz, DMSO)170.4Carbonyl carbon
164.1Anhydride carbonyl carbon
93.4Methylene carbon in dioxolane ring
73.2Quaternary carbon
35.5Methylene carbons

Reaction with Amines

Anhydromethylenecitric acid anhydride can undergo further reactions with nucleophiles such as amines. A documented example involves its reaction with ethylenediamine:

  • Anhydromethylenecitric acid anhydride (290 mg, 1.56 mmol) is dissolved in dry acetonitrile (15 mL) under argon.

  • Ethylenediamine (0.104 mL, 93 mg, 1.56 mmol) is added, resulting in immediate formation of a grayish precipitate.

  • The reaction mixture is stirred at room temperature for 45 minutes.

  • The precipitate is isolated by filtration and purified by size-exclusion chromatography on Sephadex G-10 using deionized water as eluent.

  • The product, 2-(1-(2-aminoethyl)-3-hydroxy-2,5-dioxopyrrolidin-3-yl)acetic acid, is obtained as a yellowish solid with a yield of 62% .

This reaction demonstrates the potential of anhydromethylenecitric acid derivatives to form complex structures with potentially useful biological activities.

Applications in Chemical Research

Anhydromethylenecitric acid has several applications in chemical research and pharmaceutical development, stemming from its unique structural features and reactivity.

Pharmaceutical Applications

One significant application of anhydromethylenecitric acid is in the formation of pharmaceutical compounds such as methenamine anhydromethylenecitrate (CAS: 6190-43-8). This combination links anhydromethylenecitric acid with methenamine (1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane), forming a compound with potential applications in urinary tract health.

While specific research on methenamine anhydromethylenecitrate is limited, the properties of its components suggest its utility in preventing urinary tract infections. Methenamine is known to convert into formaldehyde in acidic environments, acting as a bactericide. The addition of anhydromethylenecitric acid may influence the compound's pharmacokinetics or enhance its antibacterial efficacy.

PropertyMethenamine Anhydromethylenecitrate
CAS No.6190-43-8
Molecular FormulaC13H20N4O7
Molecular Weight344.32 g/mol
IUPAC Name2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane

Historical Uses

Historical documentation from 1908 indicates that anhydromethylenecitric acid has been studied for its ability to release formaldehyde. The American Journal of Clinical Medicine from that period notes that "by reason of this acid larger quantities of formaldehyde are set free" than with other compounds .

This property suggests that anhydromethylenecitric acid has long been recognized for its potential in medical applications, particularly those requiring controlled release of formaldehyde for antiseptic purposes.

Research Directions and Future Applications

Current research on anhydromethylenecitric acid points to several promising directions for future investigation and application.

Areas for Future Research

Several aspects of anhydromethylenecitric acid warrant further investigation:

  • Exploration of additional derivatives through reaction with various nucleophiles

  • Assessment of biological activities of anhydromethylenecitric acid and its derivatives

  • Development of improved synthesis methods to increase yields and efficiency

  • Investigation of potential applications in materials science

  • Computational studies to better understand its reactivity patterns and structural features

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